molecular formula C9H13N3O B8384237 2-Amino-6-dimethylaminobenzamide

2-Amino-6-dimethylaminobenzamide

Cat. No. B8384237
M. Wt: 179.22 g/mol
InChI Key: HOWHTZHTGFDSBK-UHFFFAOYSA-N
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Patent
US04137325

Procedure details

2-Amino-6-dimethylaminobenzamide is prepared by adding a suspension of 2-dimethylamino-6-nitrobenzonitrile and hydrazine hydrate in ethanol to a suspension of Raney nickel in ethanol while maintaining the reaction temperature at about 65° C. The mixture is then heated to reflux for about half an hour, filtered through Celite and evaporated to dryness. The solid product may be recrystallized from ethanol or used neat in the reaction with ethyl oxalyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[C:4]=1[C:5]#[N:6].[OH2:15].NN>C(O)C.[Ni]>[NH2:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:3]([N:2]([CH3:14])[CH3:1])[C:4]=1[C:5]([NH2:6])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=C(C#N)C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about half an hour
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid product may be recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
used neat in the reaction with ethyl oxalyl chloride

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C(=CC=C1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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